molecular formula C8H14O3S B1431120 methyl 3-(acetylsulfanyl)-2-methylbutanoate CAS No. 1221397-61-0

methyl 3-(acetylsulfanyl)-2-methylbutanoate

Cat. No.: B1431120
CAS No.: 1221397-61-0
M. Wt: 190.26 g/mol
InChI Key: PNBXMTMQTHEBPK-UHFFFAOYSA-N
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Description

Methyl 3-(acetylsulfanyl)-2-methylbutanoate is a useful research compound. Its molecular formula is C8H14O3S and its molecular weight is 190.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(acetylsulfanyl)-2-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(acetylsulfanyl)-2-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-acetylsulfanyl-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXMTMQTHEBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Occurrence and Biosynthetic Origins of Sulfur-Containing Butanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It synthesizes chemical ecology, biosynthesis, and analytical chemistry without adhering to a generic template.

Technical Whitepaper | Version 1.0

Executive Summary

Sulfur-containing butanoate esters represent a potent class of volatile organic compounds (VOCs) characterized by exceptionally low odor detection thresholds and diverse biological activities. While ubiquitous in synthetic flavor chemistry, their natural occurrence is chemically specific, primarily driven by microbial catabolism of methionine and cysteine in fermentative environments (e.g., smear-ripened cheeses) and specific tropical fruit metabolomes (e.g., Durio spp., Mangifera indica).

This guide delineates the structural dichotomy between thioesters (S-acyl) and mercapto-esters (sulfhydryl-alkyl), providing a rigorous examination of their biosynthesis, isolation protocols, and sensory impact.

Chemical Classification & Structural Diversity

To understand the natural occurrence, we must first distinguish between the two primary structural motifs found in nature.

Table 1: Comparative Chemical Profile
Compound ClassThioesters Mercapto-Esters
Primary Example S-Methyl Thiobutanoate Ethyl 3-mercaptobutanoate
Structure


CAS Number 2432-51-1156472-94-5
Odor Character Cheesy, creamy, garlic (conc. dependent)Tropical, sulfury, fruity, roasted
Natural Source Cheese (Limburger, Cheddar), Durian, HopsMango (Trace), Wine (Trace/Contested)
Stability Susceptible to hydrolysisSusceptible to oxidation (disulfide formation)

Natural Occurrence & Distribution

The "Cheese" Thioesters: S-Methyl Thiobutanoate

The most abundant natural source of sulfur-containing butanoate esters is the rind and core of surface-ripened cheeses.

  • Microbial Drivers: The coryneform bacterium Brevibacterium linens and the yeast Geotrichum candidum are the primary producers.

  • Mechanism: These organisms possess potent methionine-gamma-lyase (MGL) activity, liberating methanethiol (MTL), which subsequently esterifies with butyric acid produced via lipolysis.

  • Concentration: In Limburger cheese, S-methyl thiobutanoate contributes significantly to the characteristic "footy" or "ripe" aroma.

Tropical Fruit Volatiles
  • Durian (Durio zibethinus): The "King of Fruits" contains a complex profile of thioesters, including S-ethyl thiobutanoate and S-methyl thiobutanoate. These compounds co-occur with dialkyl disulfides, creating the polarizing onion-fruit profile.

  • Mango (Mangifera indica): Trace identification of ethyl 3-mercaptobutanoate has been reported in solvent extracts of mango pulp. Unlike the thioesters, this compound forms via the addition of sulfur to unsaturated esters (crotonates), likely a non-enzymatic Michael addition or a specific lyase pathway.

Biosynthetic Pathways

The formation of these esters follows two distinct biological logics: Catabolic Esterification (Thioesters) and Sulfur-Addition (Mercapto-esters).

Pathway A: The Methionine Catabolism (Thioesters)

In bacteria (B. linens) and fungi (G. candidum), L-methionine is the obligate precursor.

  • Demethiolation: L-Methionine is cleaved by MGL to yield Methanethiol (MTL),

    
    -ketobutyrate, and ammonia.
    
  • Acyl Activation: Butyric acid (from triglyceride lipolysis) is activated to Butyryl-CoA or exists as a free fatty acid.

  • Thioesterification: An alcohol acetyltransferase (AAT) or a lipase acting in reverse synthesizes the thioester from MTL and the butyryl moiety.

Pathway B: The Crotonyl Addition (Mercapto-esters)

For compounds like ethyl 3-mercaptobutanoate:

  • Precursor: Ethyl crotonate (Ethyl 2-butenoate), a common fruit ester.

  • Mechanism: Addition of Hydrogen Sulfide (

    
    ) or a thiol group across the 
    
    
    
    -unsaturated double bond. This is often a stereoselective biological Michael addition.
Visualization: Biosynthetic Logic

Biosynthesis cluster_0 Bacterial/Fungal Catabolism cluster_1 Fruit Metabolome (Trace) Met L-Methionine MGL Enzyme: Met-gamma-lyase Met->MGL MTL Methanethiol (MTL) MGL->MTL Demethiolation Lipase Enzyme: Esterase/Lipase MTL->Lipase Butyrate Butyric Acid Butyrate->Lipase SMB S-Methyl Thiobutanoate (Cheese/Durian) Lipase->SMB Thioesterification Crotonate Ethyl Crotonate Michael Mechanism: Michael Addition Crotonate->Michael H2S Hydrogen Sulfide H2S->Michael EMB Ethyl 3-mercaptobutanoate (Mango/Wine) Michael->EMB Sulfur Addition

Figure 1: Dual biosynthetic pathways distinguishing the formation of thioesters (via Methionine catabolism) and mercapto-esters (via Michael addition to unsaturated precursors).

Analytical Methodologies

Isolating sulfur-containing butanoate esters is challenging due to their high volatility, low concentration (ppb/ppt range), and reactivity (oxidation).

Recommended Protocol: Headspace SPME-GC-SCD

The gold standard for detection avoids solvent artifacts and utilizes sulfur-specific detection.

Step-by-Step Workflow:

  • Sample Prep: Homogenize sample (5g) with saturated

    
     solution (to inhibit enzymatic activity) in a 20mL headspace vial.
    
  • Extraction (SPME): Use a DVB/CAR/PDMS fiber. Incubate at 40°C for 30 mins with agitation. The triple-phase fiber captures the polarity range of these esters.

  • Separation (GC):

    • Column: DB-Wax or equivalent polar column (essential to separate thioesters from their oxygenated analogs).

    • Carrier: Helium at 1.0 mL/min.

  • Detection (SCD): Sulfur Chemiluminescence Detector .

    • Why: SCD provides equimolar response to sulfur, eliminating the need for compound-specific calibration curves for quantification, and ignores the hydrocarbon matrix.

  • Validation: Comparison of Linear Retention Indices (LRI) against authentic standards.

Visualization: Analytical Workflow

Analytical Sample Sample Matrix (Cheese/Fruit Pulp) Inhibition Enzyme Inhibition (Sat. CaCl2) Sample->Inhibition SPME HS-SPME Extraction Fiber: DVB/CAR/PDMS 40°C, 30 min Inhibition->SPME GC Gas Chromatography Column: DB-Wax (Polar) SPME->GC Split Effluent Split GC->Split SCD SCD Detector (Quantification) Split->SCD Sulfur Specific MS Mass Spectrometer (Identification) Split->MS Structural ID Olf Olfactometry (GC-O) (Sensory Validation) Split->Olf Aroma Active?

Figure 2: Integrated analytical workflow for the isolation and validation of volatile sulfur esters, emphasizing the necessity of multi-detector approaches (SCD/MS/O).

Sensory & Biological Implications

Olfactory Impact

These compounds are "High Impact Aroma Chemicals."

  • S-Methyl Thiobutanoate: Detection threshold in water is approximately 0.01 - 0.05 ppb .

    • At < 1 ppb: Creamy, fruity, strawberry-like nuances.

    • At > 10 ppb: Sulfury, cheesy, cabbage-like.

  • Ethyl 3-mercaptobutanoate: Threshold ~0.01 ppb.[1]

    • Profile: Exotic fruit, roasted coffee notes (due to the thiol group).

Relevance to Drug Development

While primarily studied for flavor, the thioester linkage is a critical motif in prodrug design.

  • Metabolic Lability: Thioesters are susceptible to hydrolysis by thioesterases in the human liver and plasma.

  • Application: S-acyl thioesters can serve as lipophilic prodrugs for thiol-containing drugs (e.g., ACE inhibitors like Captopril analogs), improving oral bioavailability before releasing the active thiol in vivo.

References

  • Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis, 26(2), 445-468. Link

  • Bonnerme, C., et al. (1994). Production of Sulfur Flavors by Ten Strains of Geotrichum candidum. Applied and Environmental Microbiology, 60(3), 1117-1123. Link

  • Kou, X., et al. (2001). Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent.[2][3] World Intellectual Property Organization Patent WO2001080666A1. Link

  • McSweeney, P. L. H., & Sousa, M. J. (2000). Biochemical pathways for the production of flavour compounds in cheeses during ripening: A review. Le Lait, 80(3), 293-324. Link

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, Vol. 1068. Link

Sources

Fundamental Reactivity of Thioacetate Functional Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thioacetate group (


) serves as a critical "masked" thiol in organic synthesis, surface chemistry, and drug delivery. Unlike free thiols (

), which are prone to rapid oxidative dimerization to disulfides (

), thioacetates are chemically robust, resisting oxidation under ambient conditions.

However, their utility relies entirely on the controlled release of the thiolate anion. This guide dissects the fundamental reactivity governing this release, contrasting the kinetics of hydrolysis, aminolysis, and enzymatic cleavage. It provides validated protocols for deprotection and analyzes the specific application of thioacetates in Self-Assembled Monolayers (SAMs) and prodrug bioactivation.

Structural Fundamentals & Electronic Properties

To master thioacetate reactivity, one must understand the electronic divergence between thioesters (


) and oxo-esters  (

).
The Leaving Group Anomaly

The reactivity of thioacetates is dominated by the stability of the thiolate leaving group.

  • Acidity (pKa): The pKa of a typical thiol (

    
    ) is 
    
    
    
    10-11, whereas an alcohol (
    
    
    ) is
    
    
    16-17.
  • Resonance: Sulfur's larger 3p orbital overlaps poorly with the carbon 2p orbital of the carbonyl. This results in reduced resonance stabilization of the

    
     bond compared to the 
    
    
    
    bond in oxo-esters.
  • Consequence: The carbonyl carbon in a thioacetate is more electrophilic (more positive partial charge) and the

    
     bond is weaker, making thioacetates significantly more susceptible to nucleophilic attack than their oxygen counterparts.
    
Reactivity Hierarchy

The rate of cleavage follows the nucleophilicity of the attacking species:



Deprotection Mechanisms: The Core Pathways

The liberation of the free thiol is the rate-limiting step in most applications. We categorize this into three primary mechanisms.

Base-Promoted Hydrolysis (Saponification)

This is the standard method for robust substrates. Hydroxide ions attack the carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the thiolate (


) rather than the methoxide/hydroxide due to the pKa difference.
  • Reagents: NaOH, KOH, or NaOMe (Zemplén conditions).

  • Kinetics: Fast, but requires pH > 10.

  • Risk: Disulfide formation is high if oxygen is present during the quench.

Nucleophilic Cleavage (Aminolysis)

For base-sensitive substrates (e.g., those containing other esters or epimerizable centers), aminolysis is the gold standard. Primary amines (like propylamine) or alpha-effect nucleophiles (like hydroxylamine/hydrazine) attack the carbonyl.

  • Mechanism: The amine forms a stable amide byproduct (

    
    ), driving the equilibrium forward.
    
  • Selectivity: Hydroxylamine (

    
    ) is particularly effective because it operates at neutral to slightly basic pH and is highly nucleophilic due to the alpha-effect (repulsion of lone pairs on adjacent N and O atoms).
    
Enzymatic Bioactivation (Prodrugs)

In biological systems, thioacetates act as prodrugs. Carboxylesterases (CES) target the carbonyl.

  • Pathway: Hydrolysis

    
     Intermediate Thiol 
    
    
    
    Spontaneous biological action (e.g., binding to receptors or releasing
    
    
    ).
  • Design Factor: Steric hindrance around the carbonyl allows tuning of the hydrolysis half-life (

    
    ).
    

Visualization: Reactivity Landscape

The following diagram maps the central reactivity nodes of the thioacetate group.

ThioacetateReactivity Thioacetate Thioacetate (R-S-CO-CH3) Carbonyl Carbonyl Electrophilicity (High) Thioacetate->Carbonyl Activated by LeavingGroup Leaving Group Ability (RS- vs RO-) Thioacetate->LeavingGroup Defined by BaseHydrolysis Base Hydrolysis (NaOH/NaOMe) Carbonyl->BaseHydrolysis Aminolysis Aminolysis (NH2OH/Hydrazine) Carbonyl->Aminolysis Enzymatic Enzymatic Cleavage (Esterases) Carbonyl->Enzymatic Thiolate Thiolate Anion (RS-) BaseHydrolysis->Thiolate Saponification Aminolysis->Thiolate Nucleophilic Attack Amide Stable Amide Byproduct Aminolysis->Amide Driving Force Enzymatic->Thiolate Bioactivation

Figure 1: The reactivity landscape of thioacetates, highlighting the electronic drivers (red/yellow) and the primary cleavage pathways (grey/green).

Thioacetates in Surface Science (SAMs)

Thioacetates are frequently used to generate Self-Assembled Monolayers (SAMs) on gold surfaces.[1][2][3] A debate exists regarding In Situ vs. Ex Situ deprotection.

Direct Adsorption (In Situ)

Thioacetates can adsorb directly onto gold (


) without prior deprotection.
  • Mechanism: The gold surface acts as a weak Lewis acid. However, the kinetics are 2-3 orders of magnitude slower than free thiols.

  • Drawback: The acetyl group must be cleaved during adsorption, often leading to lower packing density and higher defect rates compared to free thiols.

Deprotection-First (Ex Situ)

For high-quality SAMs, the protocol below (Section 7.1) is recommended to generate the free thiol immediately before immersion.

Comparative Data: Deprotection Reagents

ReagentMechanismpH ConditionSpeedCompatibility
Sodium Methoxide (NaOMe) TransesterificationBasic (pH > 12)Fast (< 15 min)Poor with base-sensitive groups
Hydroxylamine (NH₂OH) AminolysisNeutral/Mild (pH 7-8)Moderate (1-2 h)Excellent (Chemoselective)
HCl / Methanol Acid HydrolysisAcidic (pH < 1)Slow (> 4 h)Good for base-sensitive, acid-stable
Acetyl Chloride In situ HCl gen.AcidicSlowAnhydrous conditions only

Experimental Protocols

Protocol A: Selective Deprotection via Hydroxylamine

Best for: Complex molecules, base-sensitive substrates, and preventing disulfide formation.

Reagents:

  • Thioacetate substrate (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • EDTA (1 mM, to chelate metals that catalyze oxidation)

  • Solvent: Methanol or Ethanol (degassed)

Workflow:

  • Preparation: Dissolve the thioacetate in degassed methanol under

    
     or Ar atmosphere.
    
  • Activation: Add Hydroxylamine HCl.

  • Neutralization: Add sodium acetate (1.5 equiv) or TEA to buffer the solution (target pH 7.5–8.0).

  • Reaction: Stir at Room Temperature for 60 minutes. Monitor via TLC (Thioacetates typically have higher

    
     than free thiols).
    
  • Quench: Dilute with dilute HCl (1M) and extract immediately into DCM/EtOAc.

  • Storage: Use immediately. If storage is required, keep at -20°C under Argon.

Protocol B: Rapid Zemplén Deprotection (NaOMe)

Best for: Simple alkyl chains, preparing SAM precursors.

Reagents:

  • Thioacetate substrate[1][2][3][4][5][6][7]

  • Sodium Methoxide (0.5 M in MeOH)

  • Resin: Amberlite IR-120 (H+ form)

Workflow:

  • Dissolution: Dissolve substrate in anhydrous MeOH.

  • Cleavage: Add NaOMe solution (0.1 equiv catalytic amount is often sufficient, but 1.0 equiv ensures speed).

  • Reaction: Stir for 15 minutes at RT.

  • Neutralization (Crucial): Add Amberlite IR-120 resin until pH is neutral. Do not use aqueous acid if avoiding workup.

  • Filtration: Filter off resin. The filtrate contains the free thiol in MeOH, ready for direct SAM formation on gold slides.

Mechanism Visualization: Base Hydrolysis

The following diagram details the tetrahedral intermediate formation, the critical step distinguishing thioester hydrolysis.

HydrolysisMechanism Step1 Step 1: Nucleophilic Attack (OH- attacks Carbonyl) Intermediate Tetrahedral Intermediate (O- / OH / S-R / CH3) Step1->Intermediate Fast Step2 Step 2: Collapse & Elimination (Thiolate is better LG than OH-) Intermediate->Step2 Rate Determining Products Products: Acetate (CH3COO-) + Thiolate (RS-) Step2->Products Irreversible

Figure 2: Step-wise mechanism of base-mediated saponification. The collapse of the intermediate is driven by the lower pKa of the thiol (10) vs the alcohol (16).

References

  • Wallace, J. M., & Rice, J. A. (2025). In situ studies of thiol self-assembly on gold from solution using atomic force microscopy.[8] Journal of Applied Physics. Link

  • Scruggs, C. (2014). Synthesis of Thiols from Thioacetates for the Construction of Self-Assembled Monolayers.[1][2][3][5] University of Memphis Digital Commons. Link

  • Sigma-Aldrich. (2024). Thioacetate Deprotection Procedure for SAM Formation.[1][2][3][6] Technical Bulletin.[2] Link

  • Lavis, L. D. (2008).[9] Esterase-sensitive prodrugs: Esterase Specificity in Antimicrobial Prodrug Development. ACS Chemical Biology / NIH. Link

  • Wang, B., et al. (2016).[10] Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide.[10] Organic Letters / NIH. Link

Sources

Methodological & Application

Analytical methods for quantifying trace sulfur compounds in a complex matrix

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Challenge Definition

Quantifying trace sulfur compounds (volatile sulfur compounds, VSCs) is one of the most demanding tasks in analytical chemistry. Unlike stable hydrocarbons, sulfur species such as Hydrogen Sulfide (


), Methyl Mercaptan (

), and Dimethyl Sulfide (DMS) possess two characteristics that derail standard analysis:
  • High Reactivity & Adsorption: Sulfur lone pairs bind aggressively to active sites on stainless steel, glass, and ceramic, leading to peak tailing and complete loss of analyte at ppb levels.

  • Matrix Interference: In complex matrices like crude oil or pharmaceutical APIs, the hydrocarbon background often quenches the signal of traditional detectors like Flame Photometric Detectors (FPD).

This guide details a self-validating protocol using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), the "gold standard" for equimolar, linear, and interference-free sulfur quantification.

The Core Challenge: System Inertness

"If you can't transport it, you can't detect it."

Before discussing the detector, we must address the sample flow path. Standard stainless steel is unacceptable for trace sulfur analysis (<1 ppm). The iron oxide layer on steel surfaces reacts with thiols and


, causing irreversible adsorption.
The Solution: Chemical Passivation

All wetted pathways—from the sample cylinder to the detector nozzle—must be chemically passivated. The industry standard is SilcoNert® 2000 (formerly Sulfinert) , an amorphous silicon chemical vapor deposition (CVD) coating that blocks active sites.

Diagram 1: The Inert Flow Path Workflow

InertPath cluster_0 Critical Passivation Zones (SilcoNert 2000) Sample Sample Cylinder (Passivated) Regulator Pressure Regulator (Passivated Diaphragm) Sample->Regulator High Pressure Transfer Transfer Lines (Fused Silica/Passivated Steel) Regulator->Transfer Reduced Pressure Inlet GC Inlet (Deactivated Liner) Transfer->Inlet Injection Column Analytical Column (Thick Film PDMS) Inlet->Column Separation Detector SCD Detector (Ceramic Burner) Column->Detector Quantitation

Caption: Critical flow path components requiring passivation to prevent sulfur adsorption.

Methodology: GC-SCD (Sulfur Chemiluminescence Detection)[1][2][3][4][5]

Why SCD over FPD or MS?

While Mass Spectrometry (MS) identifies compounds, it often lacks sensitivity for sulfur due to ionization inefficiencies and isobaric interferences. FPD suffers from "hydrocarbon quenching" (co-eluting hydrocarbons absorb the sulfur emission).

SCD Advantages:

  • Equimolar Response: The signal depends only on the number of sulfur atoms (e.g., 1 mole of DMS gives exactly 2x the response of 1 mole of Methyl Mercaptan). This allows quantification of unknowns using a single calibrant.

  • Linearity: Linear over 5 orders of magnitude.

  • No Quenching: The detection mechanism occurs under vacuum after combustion, removing matrix interference.

Diagram 2: SCD Reaction Mechanism

SCD_Mechanism Analyte Sulfur Compound (R-S-R) Furnace Dual Plasma Burner (>800°C, H2/Air) Analyte->Furnace Combustion SO Sulfur Monoxide (SO) Furnace->SO Formation Reaction Chemiluminescence SO + O3 → SO2* + O2 SO->Reaction Ozone Ozone (O3) Generator Ozone->Reaction Light Light Emission (300-400 nm) Reaction->Light Relaxation PMT Photomultiplier Tube (Signal) Light->PMT Detection

Caption: The SCD mechanism converts all sulfur species to SO, reacting with ozone to emit light.[1][2]

Detailed Protocol: Trace Volatile Sulfur Analysis

Target Analytes:


, Carbonyl Sulfide (COS), Methyl Mercaptan, Ethyl Mercaptan, DMS, DMDS.[3]
Matrix:  Hydrocarbons (Gasoline, Naphtha) or Pharmaceutical Solvents.
Reference Method:  Modified ASTM D5623.
Instrument Configuration[1][2][4][5][8]
ComponentSpecificationRationale
GC System Agilent 7890/8890 or Shimadzu GC-2030High-precision pneumatics required.
Detector Agilent 8355 SCD or Shimadzu SCD-2030Dual plasma burner prevents coking from matrix.
Inlet Split/Splitless (Passivated/Sulfinert)CRITICAL: Standard stainless inlets will absorb H2S.
Liner Ultra-Inert, wool-free or deactivated woolWool can act as an adsorption trap for thiols.
Column 60m x 0.32mm, 4.0 µm Rxi-1ms (Restek)Thick film (100% PDMS) focuses volatile sulfur and separates H2S from air.
Seals Gold-plated inlet sealsInertness.
Operating Parameters[8]
  • Inlet Temp: 250°C (Split ratio 10:1 to 100:1 depending on concentration).

  • Oven Program:

    • Initial: 35°C (Hold 5 min) – Essential for H2S/COS separation.

    • Ramp: 10°C/min to 250°C.[4]

    • Final: 250°C (Hold 5 min).

  • SCD Burner Temp: 800°C.

  • SCD Pressure: ~5-10 torr (Vacuum pump dependent).

Step-by-Step Workflow

Step 1: System Passivation Check Before running samples, verify the flow path. Inject a low-level (50 ppb)


 standard.
  • Acceptance Criteria: Peak symmetry factor between 0.9 and 1.2. If the peak tails significantly, the liner or column inlet is active and must be replaced.

Step 2: Calibration (Equimolar Validation) Prepare a calibration standard containing at least one stable sulfur compound (e.g., Dimethyl Sulfide) and one reactive thiol (e.g., Methyl Mercaptan) at 1 ppm.

  • Because SCD response is equimolar, the area counts per mole of sulfur should be identical for both compounds (within ±5%).

  • Note: This allows you to quantify "unknown" sulfur peaks using the response factor of the stable DMS standard.

Step 3: Sample Injection

  • Gas Samples: Use a passivated gas sampling valve (GSV) with Sulfinert loops.

  • Liquid Samples: Inject 1 µL. Ensure the syringe is rinsed with a non-polar solvent (e.g., hexane) immediately to prevent cross-contamination.

Step 4: Data Analysis Calculate concentration using the External Standard method:



Since response is equimolar, 

refers to Sulfur concentration, not compound concentration.

Pharmaceutical Application: Genotoxic Impurities (Mesylates)[9][10][11]

In drug development, alkyl mesylates (methyl methanesulfonate, MMS) are potent genotoxins formed during synthesis using methanesulfonic acid.

Protocol Adjustment for Mesylates:

  • Technique: GC-MS (Single Quad) or GC-SCD.

  • Why MS here? Regulatory bodies (FDA/EMA) often require mass spectral confirmation for genotoxic impurities (GTIs) to prove identity.

  • Derivatization (Optional): If the mesylate is unstable, derivatize with N-butylamine to form stable sulfonamides before GC analysis.

  • Limit of Quantitation (LOQ): Must meet the TTC (Threshold of Toxicological Concern), typically < 1.5 µ g/day intake. This often requires LOQs in the low ppm range relative to the API.

Troubleshooting & Quality Control (Self-Validating System)

To ensure the "Trustworthiness" of your data, implement this QC block:

IssueSymptomRoot CauseCorrective Action
Response Loss Sudden drop in area counts.Coking of ceramic tubes in SCD burner.Run "Burner Cleaning" sequence (high H2 flow) or replace ceramic tubes.
Peak Tailing

or Mercaptans tailing.
Active sites in liner or column.Replace liner with Ultra-Inert type; trim 10cm from column guard.
Baseline Spikes Random spikes in chromatogram.Vacuum leak or pump oil backstreaming.Check burner flange seals; service vacuum pump oil.
Non-Linearity Response factor changes with conc.Detector saturation (too high conc) or adsorption (too low conc).Dilute sample or re-passivate system.

References

  • ASTM International. (2019). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA. [Link]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Application Note 5991-6674EN. [Link]

  • Restek Corporation. (2020). Sulfinert-Treated Sample Cylinders: Stability of Active Sulfur Compounds.[3][5][6] Technical Guide.[7][8] [Link]

  • Shimadzu Corporation. (2017). Analysis of Sulfur Compounds in Light Petroleum Liquids (ASTM D5623) using Nexis GC-2030 and SCD-2030.[7] Application News G283. [Link]

Sources

Protocol for the Deprotection of S-acetyl Groups to Yield Free Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SH-05

Abstract

The S-acetyl group (thioacetate) serves as a robust protecting group for thiols, preventing premature oxidation (disulfide formation) and unwanted side reactions during the synthesis and storage of biomolecules and small molecule linkers.[1] This guide details the chemical rationale and step-by-step protocols for deprotecting S-acetyl groups—specifically from SATA (N-succinimidyl S-acetylthioacetate) modified proteins and thioacetate-functionalized small molecules—to yield reactive free thiols (-SH) for downstream conjugation.

Mechanistic Insight & Chemistry

The deprotection of an S-acetyl group is a nucleophilic acyl substitution . While the thioester bond is stable under standard storage conditions, it is susceptible to nucleophilic attack by agents such as hydroxylamine (


) or alkoxides (

).
The Hydroxylamine Mechanism (Biocompatible)

For drug development and protein conjugation, Hydroxylamine is the reagent of choice. Unlike strong bases, it operates effectively at near-neutral pH (7.2 – 7.5), preserving sensitive protein structures and preventing the hydrolysis of other functional groups (e.g., maleimides) that might be present on the linker payload.

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of the thioacetate.

  • Intermediate: A tetrahedral intermediate forms.

  • Elimination: The thiolate (

    
    ) is expelled as the leaving group, generating N-hydroxyacetamide and the free thiol.
    
The Oxidation Challenge

Once deprotected, the free thiol is highly reactive. In the presence of trace transition metals (


, 

) and dissolved oxygen, thiols rapidly oxidize to form disulfides (

).
  • Expert Insight: The inclusion of EDTA in all deprotection and reaction buffers is not optional; it is a critical process control to chelate metals and inhibit catalytic oxidation.

G SATA S-Acetyl Protected (Thioester) Inter Tetrahedral Intermediate SATA->Inter + NH2OH NH2OH Hydroxylamine (Nucleophile) NH2OH->Inter Thiol Free Thiol (Reactive -SH) Inter->Thiol Elimination Byprod Acetyl-Hydroxylamine (Byproduct) Inter->Byprod

Figure 1: Mechanism of S-acetyl deprotection via nucleophilic acyl substitution using Hydroxylamine.

Protocol A: Hydroxylamine Deprotection (Biomolecules)

Scope: Deacetylation of SATA-modified antibodies, enzymes, and oligonucleotides. Target pH: 7.2 – 7.5 (Physiological compatibility).

Reagent Preparation
ReagentConcentrationPreparation Instructions
Reaction Buffer PBS, pH 7.2–7.5100 mM Phosphate, 150 mM NaCl.[2] Must include 10 mM EDTA.
Hydroxylamine Stock 0.5 MDissolve 1.74 g Hydroxylamine·HCl in 40 mL Reaction Buffer. Adjust pH to 7.2–7.5 with NaOH. Bring volume to 50 mL. Prepare fresh.
SATA-Protein 2–10 mg/mLProtein previously modified with SATA reagent.
Step-by-Step Workflow
  • Equilibration: Ensure the SATA-modified protein is in a buffer compatible with hydroxylamine (PBS is ideal; avoid Tris during the initial SATA conjugation, but it is acceptable here if pH is controlled).

  • Initiation: Add 100 µL of the prepared 0.5 M Hydroxylamine Stock solution for every 1.0 mL of SATA-protein solution.

    • Final Concentration: ~50 mM Hydroxylamine.[2]

  • Incubation: Mix gently and incubate for 2 hours at Room Temperature (20–25°C) .

    • Note: Do not vortex vigorously; use a rotary mixer or gentle pipetting.

  • Purification (Critical): Immediately purify the protein to remove excess hydroxylamine and the acetohydroxamic acid byproduct.

    • Method: Desalting column (e.g., Zeba Spin, Sephadex G-25) or Dialysis.

    • Equilibration Buffer: PBS + 10 mM EDTA (pH 7.2–7.5).

  • Storage: Use the deprotected protein immediately for conjugation (e.g., with a maleimide-linker). If storage is necessary, freeze at -20°C or -80°C, but yield will decrease due to oxidation.

Protocol B: Sodium Methoxide Deprotection (Chemical Synthesis)

Scope: Deprotection of S-acetyl linkers on small molecules or formation of Self-Assembled Monolayers (SAMs) on Gold. Warning: Harsh conditions; not suitable for proteins.

Reagent Preparation
  • Deprotection Solution: 0.1 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Quenching Solution: 0.1 M HCl or dilute Acetic Acid.

Step-by-Step Workflow
  • Dissolution: Dissolve the S-acetyl functionalized molecule in Methanol (sparged with Argon/Nitrogen to remove oxygen).

  • Reaction: Add 0.1 M NaOMe solution (1.1 equivalents relative to thioacetate).

  • Incubation: Stir under inert atmosphere (Argon) for 15–30 minutes at Room Temperature.

  • Quench: Neutralize by adding dilute HCl until pH reaches ~4–5.

  • Extraction: Evaporate methanol or extract the free thiol into an organic solvent (e.g., DCM or Ethyl Acetate) for immediate use.

Quality Control: Ellman’s Assay

Verification of free thiol generation is essential before proceeding to expensive conjugation steps.

Reagent: Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB).[3][4][5] Principle: DTNB reacts with free sulfhydryls to release 2-nitro-5-thiobenzoic acid (TNB), which has a strong yellow absorbance at 412 nm .[5]

Assay Protocol
  • Buffer: Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Measurement:

    • Mix 50 µL of DTNB Solution + 2.5 mL Reaction Buffer + 250 µL Sample.

    • Incubate 15 mins at RT.

    • Measure Absorbance at 412 nm (

      
      ).[3][5][6]
      
  • Calculation:

    
    
    
    • 
       (Extinction Coefficient) = 
      
      
      
    • 
       = Path length (usually 1 cm)
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Thiol Yield Oxidation (Disulfide formation)Ensure EDTA is present in all buffers. Degas buffers with Argon/Nitrogen. Add TCEP (1-5 mM) if disulfides are suspected (TCEP does not interfere with maleimide chemistry as much as DTT).
Protein Precipitation Isoelectric point (pI) issuesEnsure reaction pH is not near the protein's pI. Hydroxylamine increases ionic strength; ensure protein is soluble in high salt.
Incomplete Deprotection Old HydroxylamineHydroxylamine oxidizes over time. Always prepare the 0.5 M stock fresh immediately before use.
Maleimide Hydrolysis High pH or excess amineIf conjugating immediately, ensure pH is < 7.5. Remove excess hydroxylamine completely via desalting before adding maleimide.
Workflow Visualization

Workflow Start SATA-Modified Biomolecule Step1 Add 0.5M Hydroxylamine (pH 7.2-7.5, +EDTA) Start->Step1 Step2 Incubate 2 Hours @ Room Temp Step1->Step2 Step3 Desalting / Dialysis (Remove NH2OH) Step2->Step3 Stop Reaction QC QC: Ellman's Assay (A412nm) Step3->QC Aliquot End Ready for Conjugation (Maleimide/Surface) Step3->End

Figure 2: Operational workflow for the generation of free thiols from SATA-modified proteins.

References

  • G-Biosciences. Hydroxylamine[7]·HCl Protocol for Deacetylation. Application Note. Available at: [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[8][7] Archives of Biochemistry and Biophysics, 82(1), 70-77. (Basis for Ellman's Assay Protocol).[2][3][4][5][6][9]

Sources

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of Thioesters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thioesters (R-S-CO-R') are high-energy bonds critical to metabolism (e.g., Acyl-CoA), protein signaling (e.g., Ubiquitin E1/E2 intermediates), and synthetic biology (e.g., Native Chemical Ligation). However, their intrinsic lability presents a significant analytical challenge: they are prone to rapid hydrolysis and transesterification during standard sample preparation. This guide details a high-resolution mass spectrometry (HRMS) workflow designed to stabilize thioesters, determine their accurate mass with <2 ppm error, and distinguish them from isobaric oxyester or hydrolysis artifacts.

Technical Considerations & Mechanism

The Stability Paradox

Thioesters are thermodynamically unstable relative to their hydrolysis products (carboxylic acids and thiols) but kinetically stable enough to function as transient intermediates. Their degradation is base-catalyzed . Therefore, the "Golden Rule" of thioester analysis is the strict maintenance of acidic pH (pH < 4.0) and low temperature (4°C) throughout the workflow.

Mass Defect and Elemental Composition

HRMS is superior to nominal mass spectrometry for thioesters because of the unique mass defect of Sulfur.

  • Oxygen (¹⁶O): 15.9949 Da

  • Sulfur (³²S): 31.9720 Da

When distinguishing a thioester from a potential oxyester contaminant (where S is replaced by O₂ or similar isobaric shifts), the mass difference is significant. However, in complex proteomic matrices, the "heavy" sulfur atom shifts the isotopic envelope. High resolution (>30,000 FWHM) is required to resolve the fine isotopic structure.

Fragmentation Physics

Under Collision-Induced Dissociation (CID), thioesters exhibit a characteristic neutral loss of the thiol moiety (R-SH), yielding a stable acylium ion. This fragmentation pathway is distinct from oxyesters, which often undergo McLafferty rearrangements or lose alkoxy groups.

Experimental Protocols

Protocol A: Sample Preparation (Metabolites & Acyl-CoA)

Objective: Extract cellular thioesters without hydrolysis.

Reagents:

  • Quenching Buffer: 80:20 Acetonitrile:Water with 0.1% Formic Acid (Pre-chilled to -20°C).

  • Carrier: ¹³C-labeled Acyl-CoA internal standards (if available).

Step-by-Step:

  • Harvest: Rapidly collect cells/tissue.

  • Quench: Immediately add 500 µL of Quenching Buffer to the pellet. Crucial: Do NOT use Methanol. Methanol can induce transesterification, converting Thioesters to Methyl Esters (artifacts) in the presence of acid.

  • Lysis: Mechanical disruption (bead beating) at 4°C for 30 seconds.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Collection: Transfer supernatant to a glass vial. Plastic vials can leach plasticizers that suppress thioester ionization.

  • Storage: Analyze immediately or store at -80°C. Degradation occurs even at -20°C over 48 hours.

Protocol B: LC-HRMS Acquisition

Objective: Chromatographic separation at acidic pH to prevent on-column hydrolysis.

Instrumentation: Q-TOF or Orbitrap (e.g., Thermo Exploris or Sciex TripleTOF).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., HSS T3), 2.1 x 100mm, 1.8µmHigh retentivity for polar CoA species.
Mobile Phase A Water + 10mM Ammonium Acetate + 0.1% Formic AcidBuffers pH ~3.5 to stabilize the thioester bond.
Mobile Phase B 95% Acetonitrile + 5% Water + 0.1% Formic AcidOrganic eluent.
Flow Rate 0.3 mL/minOptimal for ESI desolvation.
Gradient 0-2 min (1% B); 2-12 min (1% -> 95% B); 12-15 min (95% B)Shallow gradient to separate isomers (e.g., Isobutyryl-CoA vs Butyryl-CoA).
Source Temp 300°CHigh temp aids desolvation but keep <350°C to prevent thermal degradation.
Resolution 60,000 @ m/z 200Necessary to resolve fine isotopes.

Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical decision points for maintaining thioester integrity.

ThioesterWorkflow Sample Biological Sample Quench Acid Quench (-20°C, 0.1% FA) Sample->Quench Immediate Extract Extraction (No Methanol) Quench->Extract Prevent Hydrolysis LC LC Separation (Acidic Mobile Phase) Extract->LC Inject Cold ESI ESI Source (Soft Ionization) LC->ESI Elute MS1 HRMS (MS1) Accurate Mass ESI->MS1 Detect Precursor MS2 MS/MS (CID) Neutral Loss Scan MS1->MS2 Select Ion

Figure 1: Critical path for Thioester analysis. Note the exclusion of Methanol to prevent transesterification artifacts.

Fragmentation Logic (Thioester vs Oxyester)

Differentiation of the thioester bond from an oxyester bond using MS/MS fragmentation patterns.

FragLogic Precursor Precursor Ion (R-CO-X-R') Collision Collision Induced Dissociation (CID) Precursor->Collision Thioester Thioester Path (X = S) Collision->Thioester Oxyester Oxyester Path (X = O) Collision->Oxyester NeutralLossS Neutral Loss: R'-SH (Thiol) Thioester->NeutralLossS Dominant Acylium Product: Acylium Ion [R-C≡O]+ NeutralLossS->Acylium NeutralLossO Neutral Loss: R'-OH (Alcohol) Oxyester->NeutralLossO Rearrange McLafferty Rearrangement (If gamma-H present) Oxyester->Rearrange Common

Figure 2: Fragmentation pathways. Thioesters typically eject the thiol group as a neutral molecule, leaving a distinct acylium ion.

Data Analysis & Validation

Mass Accuracy Verification

To confirm a thioester elemental formula (e.g., Acetyl-CoA: C₂₃H₃₈N₇O₁₇P₃S), calculate the theoretical exact mass and compare with the observed mass.

  • Theoretical m/z (M+H)+: 810.1330

  • Acceptance Criteria: Error < 2 ppm.

Isotopic Pattern Analysis

Sulfur-34 (⁴.²¹% natural abundance) provides a diagnostic "heavy" isotope peak at M+1.995 Da.

  • Thioester: Distinct A+2 peak intensity due to ³⁴S.

  • Oxyester: Lower A+2 intensity (only ¹⁸O contribution).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Signal Intensity Hydrolysis during extraction.Check pH of extraction buffer; ensure it is < 4.0.
M+14 Peak Observed Methyl ester artifact.Replace Methanol with Acetonitrile in sample prep.
No Thiol Neutral Loss Compound is likely an Oxyester.Check MS/MS energy; Thioesters fragment easily (10-20 eV).

References

  • Gläser, L. et al. (2020). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry.[1][2][3][4]

  • Buré, C. et al. (2005). Collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation.[5] European Journal of Mass Spectrometry.[5]

  • Basu, S.S. et al. (2011). Direct detection of thioester intermediates in the ubiquitin conjugation cascade by mass spectrometry. Molecular & Cellular Proteomics.

  • Kito, K. & Ito, T. (2008). Mass spectrometry-based approaches toward absolute quantitation of cellular protein thiols. Current Proteomics.

Sources

Techniques for sensory evaluation of sulfur-containing aroma compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile Sulfur Compounds (VSCs) represent a unique paradox in sensory science: they are responsible for both the desirable tropical notes in Sauvignon Blanc (thiols) and the repulsive off-odors in spoilage (sulfides/mercaptans). Their extremely low odor detection thresholds (often in the parts-per-trillion range) and high reactivity (rapid oxidation) make them notoriously difficult to evaluate. This guide outlines a rigorous, self-validating methodology for the sensory and instrumental characterization of VSCs, integrating Gas Chromatography-Olfactometry (GC-O) with human sensory panel protocols.

Part 1: The Chemical Foundation & Sample Integrity

1.1 The Stability Challenge VSCs are chemically labile. A common error in sensory evaluation is analyzing a sample that has already chemically altered during preparation.

  • Oxidation: Methanethiol (MeSH, "rotten cabbage") rapidly oxidizes to Dimethyl Disulfide (DMDS, "onion-like") in the presence of air. This shifts the sensory profile entirely.

  • Adsorption: VSCs bind aggressively to metallic surfaces (stainless steel) and untreated glass.

1.2 Protocol: Inert Sample Preparation

  • Materials: Use only silanized glass (deactivated) or PTFE (Teflon) tubing/liners. Never use standard stainless steel needles for headspace sampling without Sulfinert® or SilcoNert® coatings.

  • Preservation: For liquid matrices (e.g., wine, bio-fluids), add EDTA (50 mg/L) and Ascorbic Acid (100 mg/L) immediately upon sampling to chelate metal ions that catalyze oxidation.

  • Headspace Management: Purge sample vial headspace with Argon (heavier than air) rather than Nitrogen to create a more stable blanket over the liquid.

Part 2: Instrumental-Sensory Hybrid (GC-O)

Standard Mass Spectrometry often fails to detect VSCs at levels where the human nose can smell them. Therefore, GC-Olfactometry (GC-O) is the "Gold Standard" for identification.

2.1 The GC-O Workflow The column effluent is split: one part goes to a detector (FPD/SCD for sulfur specificity, or MS for ID) and the other to a "Sniffing Port."

Critical Technical Requirement:

  • Humidification: The sniffing port must deliver humidified air (50-70% RH) to the panelist's nose. Dry carrier gas dries the nasal mucosa within minutes, causing rapid olfactory fatigue and temporary anosmia (inability to smell).

2.2 Experimental Diagram: GC-O Splitter Setup

GCO_Setup cluster_0 GC Oven Injector Cool-on-Column Injector Column Capillary Column (DB-Sulfur) Injector->Column Sample Splitter Y-Splitter (Zero Dead Volume) Column->Splitter Detector Detector (SCD/MS) Splitter->Detector 30% Flow Transfer Heated Transfer Line Splitter->Transfer 70% Flow Humidifier Humidified Air Mixer Transfer->Humidifier SniffPort Glass Sniffing Port (ODP) Humidifier->SniffPort Moist Air + Analyte Panelist Human Assessor SniffPort->Panelist

Caption: Figure 1. GC-O workflow ensuring analyte integrity and panelist physiological comfort via humidification.

2.3 Method: Aroma Extract Dilution Analysis (AEDA) To quantify potency, do not rely on peak area. Use AEDA:

  • Inject sample extract (Flavor Dilution factor FD = 1).

  • Dilute extract stepwise (1:2, 1:4, 1:8...).

  • Panelists sniff each dilution.

  • FD Factor: The highest dilution at which the odorant is still detected.

  • Result: High FD values indicate high potency, regardless of the physical concentration.

Part 3: Human Sensory Panel Protocols

3.1 Panelist Screening (The "Anosmia" Check) Specific anosmia (inability to smell a specific compound) is common for sulfur.

  • Screening Test: Present panelists with Androstenone (sweaty/urinous) and Methanethiol (rotten cabbage) at 3x threshold.

  • Criteria: Eliminate candidates who cannot detect these or who describe them as "neutral."

3.2 Threshold Determination (ASTM E679) Use the 3-Alternative Forced Choice (3-AFC) method to determine group thresholds.

  • Setup: Three cups per set. Two contain the blank (matrix only), one contains the VSC.

  • Task: "Which cup is different?" (Must guess if unsure).

  • Progression: Ascending concentration series (Step factor 2 or 3).

  • Calculation: The threshold is the geometric mean of the last "miss" concentration and the first "correct" concentration.

3.3 Experimental Diagram: Sensory Decision Tree

Sensory_Workflow Start Panelist Selection Screen Specific Anosmia Check (MeSH/DMS) Start->Screen Pass Passes Screening? Screen->Pass Exclude Exclude from Panel Pass->Exclude No Train Descriptor Training (Ref Standards) Pass->Train Yes Test 3-AFC Test (ASTM E679) Train->Test Data Calculate BET (Best Estimate Threshold) Test->Data

Caption: Figure 2. Decision tree for validating sensory panelists specifically for VSC evaluation.

Part 4: Data Integration & Reference Values

4.1 Odor Activity Value (OAV) To correlate chemical data with sensory reality, calculate OAV:



  • OAV < 1: Likely not perceived (unless synergistic effects occur).

  • OAV > 1: Contributes to aroma profile.

4.2 Comparative Threshold Table Note: Thresholds vary by matrix (water vs. wine/beer).

CompoundCommon NameDescriptorThreshold (Water)Threshold (Wine/Beer)
Hydrogen Sulfide

Rotten Egg0.5 - 1.0 ppb1 - 2

g/L
Methanethiol MeSHCabbage, Sewage0.2 - 2.0 ppb1 - 3

g/L
Dimethyl Sulfide DMSCanned Corn, Truffle0.5 - 3.0 ppb25 - 60

g/L
Dimethyl Disulfide DMDSOnion, Vegetable2.0 - 10 ppb15 - 20

g/L
3-Mercaptohexanol 3MHPassion Fruit~60 ng/L (ppt)~60 ng/L

Table 1: Comparison of key VSC thresholds illustrating the matrix effect.

References

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.Link

  • American Chemical Society. (2011). Analysis and Formation of Key Sulfur Aroma Compounds in Wine.[1][2]Link

  • The Australian Wine Research Institute. (2024). Removal of volatile sulfur compounds.[2][3]Link

  • Gl Sciences. (2023). Gas Chromatography-Olfactometry (GC-O) Technical Guide.Link

  • Enartis. (2019).[4] Sulfide Sensory Thresholds and Aroma Descriptions.[1][3][4][5][6][7]Link

Sources

Troubleshooting & Optimization

Methods for improving the long-term stability of thioacetate reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Triad

Thioacetate reference standards (R-S-CO-CH₃) are widely used as protected thiols in medicinal chemistry and as metabolic precursors. However, they present a unique stability challenge compared to their oxo-ester counterparts. Their degradation is driven by three specific mechanisms: Hydrolysis , Transesterification , and Oxidation .

Understanding these mechanisms is not just academic; it is the only way to prevent "ghost peaks" and quantification errors in your chromatography.

The Degradation Pathway

The thioester bond (


) is thermodynamically less stable than an oxygen ester bond (

) due to poor orbital overlap between the carbonyl carbon (

) and the sulfur atom (

). This makes the carbonyl carbon highly susceptible to nucleophilic attack.

ThioacetateDegradation TA Thioacetate Standard (R-S-CO-CH3) Thiol Free Thiol (R-SH) TA->Thiol + H2O (Fast at pH > 7) TA->Thiol + R'OH (Solvent Error) Acetic Acetic Acid Ester Oxo-Ester (CH3-CO-OR') H2O Moisture (H2O) (Hydrolysis) ROH Alcohol (R'OH) (Transesterification) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation (Irreversible) O2 Oxygen (O2)

Figure 1: The degradation cascade. Note that the primary failure mode (Hydrolysis/Transesterification) yields the Free Thiol, which then oxidizes to the Disulfide. If you see a Disulfide peak, your Thioacetate has failed twice.

Module 1: Storage & Handling (The Golden Rules)

Q: What is the absolute best temperature for storage?

A: -20°C is mandatory; -80°C is preferred for storage >12 months. Thioacetates are kinetically unstable. According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. Storing at -20°C vs. Room Temperature (25°C) slows hydrolysis by a factor of ~20-30.

Q: My standard arrived on dry ice, but the vial is wet. What do I do?

A: Do NOT open the vial immediately. This is a critical error source. The "wetness" is condensation. If you open a cold vial in a humid lab, atmospheric moisture will condense inside the vial and dissolve into the substance.

  • Protocol: Desiccate the vial at room temperature for 2 hours before breaking the seal.

Q: Argon vs. Nitrogen: Does it matter?

A: Yes. Use Argon. Argon is heavier than air and forms a "blanket" over the solid/liquid standard. Nitrogen is lighter and mixes more easily with air (oxygen/moisture) when the cap is removed. For sulfur compounds prone to oxidation (the breakdown product), Argon provides superior protection.

Module 2: Solvent Selection & Solution Chemistry

This is where 90% of analytical errors occur. Thioacetates are "activated esters." They will react with your solvent if you choose incorrectly.

The Solvent Compatibility Matrix
SolventCompatibilityRisk FactorTechnical Note
Acetonitrile (ACN) Excellent LowThe gold standard. Aprotic and non-nucleophilic.
Dichloromethane (DCM) Good LowGood solubility, but volatile (concentration changes).
Methanol (MeOH) CRITICAL FAIL High Causes Transesterification .[1] Converts Thioacetate

Methyl Ester.
Ethanol (EtOH) CRITICAL FAIL High Causes Transesterification . Converts Thioacetate

Ethyl Ester.
Water / Buffer Poor HighRapid hydrolysis, especially at pH > 7.0.
DMSO Caution MediumHygroscopic (absorbs water from air) and can act as a mild oxidant.
Q: Can I use Methanol for my LC-MS mobile phase?

A: Yes, BUT only for the run time. You can use MeOH in the mobile phase because the residence time on the column is short (minutes). However, never dissolve the stock standard in Methanol .

  • The Fix: Dissolve stock in 100% Acetonitrile. Dilute into mobile phase only immediately before injection.

Solvent Decision Tree

SolventSelection Start Select Solvent for Thioacetate Standard IsStock Is this a Stock Solution? Start->IsStock UseACN USE ANHYDROUS ACETONITRILE IsStock->UseACN Yes CheckpH Check Mobile Phase pH IsStock->CheckpH No StockYes Yes (Long-term storage) StockNo No (Immediate Injection) SafeRun Safe for LC Run CheckpH->SafeRun Acidic Danger RAPID HYDROLYSIS Inject Immediately CheckpH->Danger Basic Acidic pH < 5.0 Basic pH > 7.0

Figure 2: Workflow for selecting solvents to minimize transesterification and hydrolysis risks.

Module 3: Troubleshooting & FAQs

Q: I see a new peak at a lower retention time. Is it an impurity?

Diagnosis: It is likely the Free Thiol (Hydrolysis product).

  • Mechanism: Thioacetates are less polar than free thiols. In Reverse Phase (C18) chromatography, the hydrolysis product (Thiol) usually elutes earlier than the Thioacetate.

  • Confirmation: Add a drop of dilute NaOH to a small aliquot. If the Thioacetate peak disappears and the new peak grows, it is the thiol.

Q: I see a peak at nearly 2x the retention time (or very late eluting).

Diagnosis: It is the Disulfide (Oxidation product).

  • Mechanism: If your Thioacetate hydrolyzed to the Thiol, and that Thiol oxidized, it forms a dimer (R-S-S-R). This molecule is significantly more hydrophobic and will elute later.

Q: My standard smells like "rotten eggs" or "skunk."

Diagnosis: Seal breach / Extensive degradation.

  • Explanation: Pure thioacetates often have a faint ester/sulfur odor, but they are not intensely noxious. A strong sulfidic smell indicates the release of free thiols or

    
    .
    
  • Action: Discard the standard. It is compromised.

Q: Can I use a vortex mixer?

A: Use with caution. Vortexing introduces massive amounts of gas bubbles into the solution. If that gas is air (Oxygen), you are accelerating oxidation.

  • Better Method: Sonicate briefly or invert gently. If you must vortex, flush the headspace with Argon immediately afterward.

Module 4: Validation Protocol (The Stability-Indicating Method)

To validate if your storage conditions are working, you must run a Stability-Indicating Method (SIM) . A simple purity check is insufficient because it may not resolve the degradation products.

Protocol: Thioacetate Integrity Check

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the thioester).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Thioester bond absorption) AND 254 nm (if aromatic).

Acceptance Criteria:

  • Thioacetate Peak: >98% Area.

  • Thiol Peak (Early eluting): <0.5%.

  • Disulfide Peak (Late eluting): Not detected.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Detailed mechanisms of S-Acetyl protection and cleavage).

  • Satchell, D. P. N., & Satchell, R. S. (1990). Mechanisms of Hydrolysis of Thioesters. In The Chemistry of Acid Derivatives. (Kinetics of nucleophilic acyl substitution in thioesters).
  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (General guidelines for handling hygroscopic and unstable standards).

  • Wallace, T. J. (1964). Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications. Journal of the American Chemical Society.[2] (Oxidation pathways of thiols to disulfides).

  • Yang, W., & Drueckhammer, D. G. (2001). Understanding the Relative Acylating Reactivity of Oxoesters and Thioesters. Journal of the American Chemical Society.[2] (Thermodynamic comparison of C-O vs C-S bonds).

Sources

Technical Support Center: Aqueous Thioacetate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for researchers optimizing aqueous thioacetate synthesis. It prioritizes yield protection, odor mitigation, and phase-transfer efficiency.

Topic: Refinement of Workup Procedures for Aqueous Thioacetate Synthesis Document ID: TAS-WKP-002 Status: Active / Verified

Core Directive: The "Golden Path" Protocol

Standard aqueous substitutions with Potassium Thioacetate (KSAc) often suffer from two competing failures: premature hydrolysis (yielding the thiol) and oxidative dimerization (yielding the disulfide).

The following protocol utilizes Phase Transfer Catalysis (PTC) to accelerate the reaction while maintaining a specific pH balance during workup to preserve the thioester motif.

Optimized Aqueous Synthesis Workflow

Reagents: Alkyl Halide/Tosylate (1.0 equiv), KSAc (1.2–1.5 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%), Water (3 mL/mmol).

StepActionTechnical Rationale
1. Reaction Dissolve KSAc and TBAB in water. Add substrate. Heat to 50–80°C (substrate dependent).KSAc is highly water-soluble.[1][2] TBAB shuttles the thioacetate anion (

) into the organic phase (or interfacial layer) to react with the lipophilic substrate.
2. Quench (Critical) Cool to 0–4°C. Add cold brine (

).
Heat promotes hydrolysis. Cooling "freezes" the equilibrium. Brine increases ionic strength, aiding phase separation.
3. Extraction Extract with DCM or TBME (

). Avoid Ethyl Acetate if possible.
EtOAc can hydrolyze or transesterify under certain conditions. DCM/TBME are inert.
4. Wash Wash combined organics with cold 5%

, then Water, then Brine.
The Bicarb wash neutralizes any thioacetic acid (stench source) but must be rapid and cold to prevent base-catalyzed hydrolysis of the product.
5. Drying Dry over anhydrous

. Filter.

is slightly acidic/Lewis acidic and generally safe, but

is milder for sensitive thioesters.
6. Concentration Rotary evaporate at

.
High heat during concentration is a common cause of "mystery" yield loss due to thermal decomposition.

Visualizing the Workflow

The following diagram illustrates the decision logic and phase management required to prevent product degradation.

ThioacetateWorkup Start Crude Reaction Mixture (Aq. Phase + Organic Product) Cooling Cool to 0°C (Arrest Hydrolysis) Start->Cooling PhaseSep Add Organic Solvent (DCM or TBME) Cooling->PhaseSep CheckEmulsion Emulsion? PhaseSep->CheckEmulsion BreakEmulsion Add Brine / Filter through Celite CheckEmulsion->BreakEmulsion Yes WashCycle Wash Cycle: 1. Cold 5% NaHCO3 (Rapid) 2. Water 3. Brine CheckEmulsion->WashCycle No BreakEmulsion->WashCycle Drying Dry (Na2SO4) & Concentrate WashCycle->Drying Final Isolated Thioacetate Drying->Final

Figure 1: Logic flow for the isolation of thioacetates, highlighting the critical cooling step and emulsion management.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product smells like rotten eggs/skunk. Did the reaction fail?

Diagnosis: Not necessarily. The "rotten egg" smell indicates the presence of free thiols or thioacetic acid.

  • Cause: Thioacetic acid (

    
    ) is a byproduct of KSAc hydrolysis. Even trace amounts have a low odor threshold.
    
  • Fix: Ensure your bicarbonate wash (Step 4 above) is performed. This converts volatile Thioacetic acid (

    
    ) into the non-volatile salt (
    
    
    
    ), which stays in the aqueous layer.
  • Warning: If the smell persists after the column, your product may have hydrolyzed to the free thiol. Check NMR for the disappearance of the acetyl methyl singlet (

    
     ppm).
    
Q2: I see a disulfide impurity (dimer) in my NMR. How do I prevent this?

Diagnosis: Oxidation of the free thiol.[3]

  • Mechanism:

    
    .
    
  • Prevention:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins) prior to extraction.

    • Avoid strong bases (NaOH/KOH) during workup, as the thiolate anion (

      
      ) oxidizes much faster than the neutral thiol.
      
    • Add a reducing agent: If the disulfide is already present, you can treat the crude mixture with Zinc dust/dilute HCl or a phosphine (e.g.,

      
      ) to reduce it back to the thiol, then re-acetylate (though re-acetylation is a salvage step, not a workup step).
      
Q3: The aqueous and organic layers won't separate (Emulsion).

Diagnosis: Surfactant effect from TBAB or amphiphilic products.

  • Immediate Fix:

    • Saturation: Add solid NaCl to the aqueous layer until saturated.

    • Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles stabilizing the emulsion.

    • Time: Allow to sit for 20 minutes.

Q4: Why is my yield low despite 100% conversion by TLC?

Diagnosis: Thermal decomposition or water solubility.

  • Check 1 (Volatility): Low molecular weight thioacetates are volatile. Did you use a high vacuum? Use a gentle rotary evaporator vacuum (>100 mbar) for small thioacetates.

  • Check 2 (Hydrolysis): Did you use a warm water bath? Keep the bath <35°C.

  • Check 3 (Phase Loss): Is your product water-soluble? If your substrate is polar (e.g., PEG-thioacetate), standard extraction fails. You may need to use n-Butanol for extraction or perform a "salting out" procedure.

Stench Management Protocol (Safety)

Working with thioacetates requires strict odor control to prevent laboratory contamination.

The Bleach Oxidation Method: Sodium hypochlorite (Bleach) oxidizes sulfur compounds to sulfonates/sulfates, which are odorless.[4]

  • The Trap: Connect the reaction vessel exhaust to a bubbler containing 10% Bleach solution.

  • Glassware: Immediately submerge all dirty glassware (flasks, stir bars, septa) in a bath of 10% Bleach. Let soak for 2 hours before standard washing.[5]

  • Spills: Cover immediately with bleach-soaked paper towels.

  • Rotovap: Place a bleach trap between the pump and the condenser to catch volatile sulfur species.

Safety Warning: Never mix bleach with acids (generates Chlorine gas) or ammonia (generates Chloramines). Ensure the reaction mixture is pH neutral/basic before adding to a bleach waste stream.

References

  • Olivito, F., et al. (2018). "Efficient synthesis of organic thioacetates in water." Organic & Biomolecular Chemistry, 16, 7753-7759.[6]

  • Sigma-Aldrich Technical Bulletin. (n.d.). "Thioacetate Deprotection Procedure." Merck/MilliporeSigma.

  • UCLA Chemistry & Biochemistry. (n.d.). "Standard Operating Procedures for Using Stench Chemicals." UCLA Safety Protocols.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

Sources

Safety Operating Guide

Technical Advisory: Safe Handling & Disposal of Methyl 3-(acetylsulfanyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safe handling and disposal procedures for methyl 3-(acetylsulfanyl)-2-methylbutanoate (also known as methyl 3-acetylthio-2-methylbutyrate).[1][2]

Executive Summary

Methyl 3-(acetylsulfanyl)-2-methylbutanoate is a thioester used primarily as a flavor intermediate or high-impact aroma chemical.[1][2] While the acetyl group protects the sulfur moiety, this compound poses two critical operational risks: flammability and latent stench generation . Improper disposal can lead to hydrolysis, releasing methyl 3-mercapto-2-methylbutanoate, a potent mercaptan that can trigger facility-wide odor complaints and regulatory scrutiny.[1][2]

Core Directive: All waste streams containing this compound must undergo oxidative neutralization prior to consolidation into general organic waste containers.

Chemical Profile & Hazard Identification

ParameterData / Classification
Chemical Name Methyl 3-(acetylsulfanyl)-2-methylbutanoate
Synonyms Methyl 3-acetylthio-2-methylbutyrate; S-Acetyl-3-mercapto-2-methylbutanoate
Functional Class Thioester; Flavor Intermediate
Primary Hazard Stench (Latent) : Hydrolysis yields free thiols.[1][2][3]
Secondary Hazard Flammable Liquid : Flash point estimated <60°C (based on structural analogs).
Reactivity Incompatible with strong acids, bases, and reducing agents.
Mechanism of Odor Generation

The safety profile of this molecule is dictated by its thioester linkage. Under acidic or basic conditions (common in waste drums), the compound hydrolyzes:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[2]

Operational Implication: You are not just disposing of an ester; you are managing a "time-bomb" of odor.[2]

Pre-Disposal Treatment Protocol (Oxidative Quenching)

WARNING: Do not pour untreated thioesters directly into a central organic waste carboy. The headspace will eventually become saturated with mercaptans.[2]

Reagents Required[2][4][5][6][7]
  • Oxidant: Sodium Hypochlorite (Bleach, 5-10% solution) OR Hydrogen Peroxide (3% basic solution).[2]

  • Solvent: Methanol or Ethanol (to solubilize the organic residue).

  • Base: Sodium Carbonate (if using peroxide).

Step-by-Step Deodorization[1][2]
  • Preparation: Perform all work in a functioning fume hood.

  • Solubilization: Dilute the waste material with a compatible solvent (e.g., Methanol) to ensure the oil is accessible to the oxidant.

  • Oxidation: Slowly add the bleach solution to the waste.

    • Ratio: Use at least a 5:1 molar excess of bleach to thioester.

    • Reaction: The hypochlorite oxidizes the sulfur to a sulfonate or disulfide, which are non-volatile and odorless.

  • Contact Time: Allow the mixture to stir or stand for 30 minutes .

  • Verification: Carefully waft (do not inhale directly) to verify the absence of sulfur odor.

  • Consolidation: The quenched mixture can now be poured into the Aqueous Waste or Basic Organic Waste container, depending on the solvent content.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of pure stock vs. reaction mixtures.

DisposalWorkflow Start Waste Source Identified TypeCheck Is it Pure Stock or Mixture? Start->TypeCheck PureStock Pure Chemical / Expired Stock TypeCheck->PureStock Pure ReactionMix Reaction Mixture / Dilute Waste TypeCheck->ReactionMix Dilute Oxidation Oxidative Treatment (Add 10% Bleach + Methanol) PureStock->Oxidation Dilute 1:10 with MeOH first ReactionMix->Oxidation CheckOdor Check Odor (Wait 30 mins) Oxidation->CheckOdor OdorPersists Odor Persists CheckOdor->OdorPersists Yes NoOdor Odor Neutralized CheckOdor->NoOdor No AddMoreBleach Add Excess Bleach Adjust pH > 9 OdorPersists->AddMoreBleach Segregation Segregate Waste Stream NoOdor->Segregation AddMoreBleach->CheckOdor Halogenated Halogenated Solvent Waste (If DCM/Chloroform used) Segregation->Halogenated NonHalogenated Non-Halogenated Organic Waste (Preferred) Segregation->NonHalogenated

Figure 1: Decision matrix for the treatment and segregation of thioester waste streams.[1][2]

Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment of the odor is the priority to prevent building evacuation.

  • Isolate: Evacuate the immediate area. Close lab doors to maintain negative pressure.[2]

  • PPE: Wear organic vapor respirator, nitrile gloves (double gloved), and safety goggles.

  • Contain & Quench:

    • Surround the spill with absorbent pads.[2]

    • Immediately pour a 10% bleach solution over the spill area (gentle flooding) to oxidize the compound on contact.

  • Cleanup:

    • Allow bleach to sit for 10-15 minutes.[2]

    • Absorb the liquid with vermiculite or clay absorbent.[2]

    • Scoop into a wide-mouth jar, seal, and label as "Debris contaminated with Thioester + Bleach."[2]

  • Deodorize Surface: Wipe the surface with a detergent solution followed by a second bleach wipe.

Regulatory & Compliance Codes

When filling out waste tags, ensure the following codes are considered based on your region (US EPA examples provided):

  • D001: Ignitability (If flash point < 60°C).

  • Waste Description: "Flammable Liquid, Organic n.o.s. (Contains Methyl 3-(acetylsulfanyl)-2-methylbutanoate, Methanol, Bleach residues)."[1][2]

  • Special Note: Mark container "STENCH" clearly to warn waste handlers.

References

  • National Institutes of Health (PubChem). Methyl 3-acetylthio-2-methylbutanoate Compound Summary.[1][2] Retrieved from [1][2][4]

  • Columbia University Environmental Health & Safety. SOP for Stench Chemicals. Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [1][2]

  • Google Patents. Thiol-containing fragrance and flavor materials (WO2010042938A1).[2] Retrieved from [2][5]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.